molecular formula C10H17ClN2O2 B1380914 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1823316-22-8

4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No.: B1380914
CAS No.: 1823316-22-8
M. Wt: 232.71 g/mol
InChI Key: NLXYEYMSIKTGQW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyridine derivatives. For example, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that has been developed .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The other groups (2-aminopropoxy and 1,6-dimethyl) would be attached to this ring.


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, pyridine derivatives are known to undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and various types of bond formations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridine derivatives generally have the properties of being basic and being able to participate in various chemical reactions .

Scientific Research Applications

Analytical Chemistry and Bioactive Compound Analysis

  • Hydroxyproline Analysis : A critical review on hydroxyproline analysis highlights the advancements in sensitive and reliable analytical methods, emphasizing the importance of precise measurements in biochemistry and clinical chemistry (Stegemann & Stalder, 1967).

  • Heterocyclic Aromatic Amines : Research on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices demonstrates the significance of detecting bioactivated and detoxification products to understand biological effects and exposures (Teunissen et al., 2010).

Synthesis and Chemical Properties

  • Phosphonic Acids : The synthesis and applications of phosphonic acids, due to their structural analogy with phosphate moieties and coordination properties, highlight the importance of these compounds in drug development, material science, and analytical chemistry (Sevrain et al., 2017).

  • Privileged Structures in Medicinal Chemistry : A review on 3,4-dihydro-2(1H)-pyridones emphasizes their role as privileged structures for their biological activity and importance as synthetic precursors, demonstrating the utility of such compounds in drug discovery and development (Chalán-Gualán et al., 2022).

Pharmacological Effects and Applications

  • Vanadate Complexes : The study of vanadate complexes with hydroxypyridinones showcases the potential therapeutic applications of these compounds, particularly in the modulation of biological pathways and as prodrugs in treating diseases (Jakusch et al., 2014).

  • Chitosan's Antimicrobial Potential : Research surveying chitosan's antimicrobial properties highlights its broad spectrum of activity and potential uses in food preservation, pharmaceutical formulations, and as a biodegradable alternative to conventional antimicrobials (Raafat & Sahl, 2009).

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the importance of pyridine derivatives in organic synthesis , there could be many potential directions for future research.

Properties

IUPAC Name

4-(2-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-7(11)6-14-9-4-8(2)12(3)10(13)5-9;/h4-5,7H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXYEYMSIKTGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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